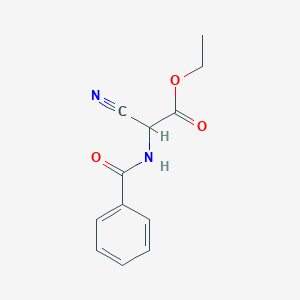

Ethyl 2-benzamido-2-cyanoacetate

Descripción general

Descripción

Ethyl 2-benzamido-2-cyanoacetate is an organic compound with the molecular formula C₁₂H₁₂N₂O₃. It is a pale-yellow to yellow-brown solid at room temperature. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-benzamido-2-cyanoacetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-benzamido-2-cyanoacetate undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of bases such as sodium ethoxide or potassium carbonate.

Substitution Reactions: Often carried out in the presence of catalysts like palladium on carbon.

Reduction Reactions: Conducted under anhydrous conditions with reducing agents.

Major Products Formed:

Heterocyclic Compounds: Formed through condensation reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C₁₂H₁₂N₂O₃

Molecular Weight : 232.24 g/mol

CAS Number : 55828-02-9

The compound features an ethyl ester group, a benzamido group, and a cyano group, making it a versatile intermediate for further chemical transformations. Its structure allows for various nucleophilic and electrophilic reactions, enhancing its utility in synthetic chemistry.

Scientific Research Applications

Ethyl 2-benzamido-2-cyanoacetate has several notable applications in scientific research:

-

Organic Synthesis :

- It serves as an essential building block in the synthesis of more complex organic molecules. The presence of both the cyano and benzamido groups allows for multiple reaction pathways.

- Example Reaction : The compound can undergo nucleophilic substitution reactions, forming new carbon-nitrogen bonds that are crucial for synthesizing pharmaceuticals.

-

Medicinal Chemistry :

- This compound is explored for its potential in drug development. Its derivatives have shown promise in biological activity against various diseases, including cancer.

- Case Study : Research indicates that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma) .

-

Biological Activity :

- The compound has been investigated for its biological properties, including antimicrobial and anticancer activities. Its ability to participate in diverse reactions makes it a candidate for developing novel therapeutic agents.

- Mechanism of Action : The cyano group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks that can lead to biologically active compounds .

| Compound Derivative | Cell Line Tested | Cytotoxicity (%) | Reference |

|---|---|---|---|

| This compound | HepG2 | ≥75% | |

| This compound | MCF-7 | Moderate (40-70%) | |

| Other derivatives | Various | Varies (20-70%) |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for large-scale synthesis processes, where efficiency and yield are critical.

Mecanismo De Acción

The mechanism of action of ethyl 2-benzamido-2-cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The cyano and amido groups in the molecule are key functional groups that participate in these reactions. The compound can form stable intermediates that facilitate the formation of complex organic molecules .

Comparación Con Compuestos Similares

Ethyl cyanoacetate: Similar in structure but lacks the benzamido group.

Methyl 2-cyano-2-phenylamidoacetate: Similar but with a methyl ester group instead of an ethyl ester group.

N-cyanoacetamides: A broader class of compounds that share the cyanoacetamide functional group.

Uniqueness: Ethyl 2-benzamido-2-cyanoacetate is unique due to the presence of both the benzamido and cyano groups, which confer specific reactivity and make it a valuable intermediate in organic synthesis .

Actividad Biológica

Ethyl 2-benzamido-2-cyanoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a reaction involving benzoyl isothiocyanate and malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides. This synthetic route allows for the introduction of various functional groups, which can be modified to enhance biological activity.

Target Interaction

The primary target of this compound is amines, where it undergoes a process known as cyanoacetylation . This interaction leads to the formation of various heterocyclic compounds, which are often biologically active.

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involved in the synthesis of novel heterocyclic moieties. These pathways are crucial for the development of new pharmaceuticals and can influence cellular processes such as apoptosis and cell proliferation.

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Activity : Studies have indicated that benzamide-based compounds, including this compound, may possess antiviral properties against strains such as H5N1 influenza, with reported viral reduction rates between 65% to 85% .

- Anticancer Properties : The compound has been explored for its potential in cancer treatment. Research suggests that it can inhibit specific cancer cell lines, although detailed IC50 values are yet to be fully established .

- Antimicrobial Effects : Preliminary studies indicate that this compound may also exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy : A study focusing on the antiviral effects demonstrated that derivatives of this compound significantly reduced viral loads in infected cell cultures . The mechanism was attributed to interference with viral replication processes.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through mechanisms involving mitochondrial pathways . These findings highlight its potential as a therapeutic agent in oncology.

- Synthesis of Heterocycles : Research has shown that this compound serves as an effective precursor for synthesizing biologically active heterocycles, which can be utilized in drug development .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

ethyl 2-benzamido-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGULCGNJTQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.